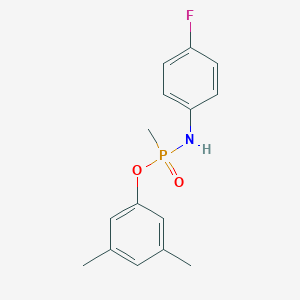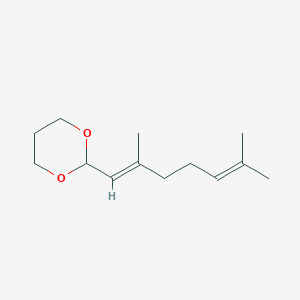
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as DF-MPJC, is a novel chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DF-MPJC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide may act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. These actions may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide can increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition may contribute to its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent neuroprotective and anticancer effects, making it a promising compound for further research. However, N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of research is to further investigate its potential use as a neuroprotective agent. Studies can be conducted to determine its efficacy in treating various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another area of research is to investigate its potential use as an anticancer agent. Studies can be conducted to determine its efficacy in treating various types of cancer, as well as to investigate its mechanism of action in cancer cells.
Furthermore, studies can be conducted to investigate the structure-activity relationship of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. This can help to identify structural features that are important for its activity, which can be used to design more potent derivatives.
Conclusion:
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is a novel compound that exhibits potent neuroprotective and anticancer effects. Its potential applications in various fields of science make it a promising compound for further research. The synthesis method of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide is relatively simple and efficient, and its mechanism of action is not fully understood. Future research can focus on investigating its potential use as a neuroprotective and anticancer agent, as well as identifying structural features that are important for its activity.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide involves the reaction of 2,4-dimethylphenylhydrazine and 4-fluorobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with piperazine in the presence of triethylamine to obtain N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide. This method has been reported to have a yield of 70-80% and is relatively simple and efficient.
科学研究应用
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields of science. One of the major areas of research is its use in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide exhibits significant neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its potential use as an anticancer agent. Studies have shown that N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide in cancer cells involves the induction of apoptosis and inhibition of cell proliferation.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-14-3-8-18(15(2)13-14)21-19(24)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIWIPPYANLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
